molecular formula C23H24FN5O B11296631 2-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

2-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

Cat. No.: B11296631
M. Wt: 405.5 g/mol
InChI Key: IMPXWYVMGCISCN-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps. One common method starts with 2-fluoro-4-nitrotoluene as the raw material. This compound undergoes oxidation with potassium permanganate, followed by chlorination with thionyl chloride. The resulting product is then aminated with methylamine and reduced using palladium on carbon (Pd/C) to yield the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring that reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Palladium on carbon (Pd/C) is a common reducing agent used in these reactions.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group. Common reagents include sodium hydroxide and potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction typically produces hydrogenated compounds.

Scientific Research Applications

2-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets. In the context of its use as an androgen receptor antagonist, the compound binds to the androgen receptor, inhibiting its activity. This prevents the receptor from interacting with its natural ligands, thereby blocking the downstream signaling pathways that promote cell proliferation in conditions like prostate cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom, piperidine ring, and pyrimidine ring contribute to its stability and reactivity, making it a valuable compound in both research and potential therapeutic applications.

Properties

Molecular Formula

C23H24FN5O

Molecular Weight

405.5 g/mol

IUPAC Name

2-fluoro-N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C23H24FN5O/c1-16-15-21(28-23(25-16)29-13-5-2-6-14-29)26-17-9-11-18(12-10-17)27-22(30)19-7-3-4-8-20(19)24/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,27,30)(H,25,26,28)

InChI Key

IMPXWYVMGCISCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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